Thiamin diphosphate

描述

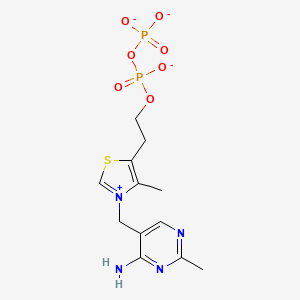

Structure

3D Structure

属性

分子式 |

C12H16N4O7P2S-2 |

|---|---|

分子量 |

422.29 g/mol |

IUPAC 名称 |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |

InChI 键 |

AYEKOFBPNLCAJY-UHFFFAOYSA-L |

规范 SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Dawn of a Coenzyme: An In-depth Technical History of the Discovery of Cocarboxylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery of cocarboxylase (B7798076), now known as thiamine (B1217682) pyrophosphate (TPP), a pivotal coenzyme in cellular metabolism. By examining the foundational research, this document provides a detailed account of the key experiments, methodologies, and quantitative data that led to the isolation, identification, and functional understanding of this vital molecule. This exploration offers valuable insights into the early days of biochemistry and vitamin research, providing a robust resource for today's scientists and professionals in drug development.

Introduction: The Quest to Understand Beriberi and Cellular Respiration

The story of cocarboxylase is intrinsically linked to the study of the vitamin B1, thiamine, and the disease beriberi, a severe neurological and cardiovascular disorder caused by thiamine deficiency. In the early 20th century, researchers established the connection between diet and beriberi, isolating a vital nutrient from rice bran, later identified as thiamine. However, the precise molecular mechanism by which thiamine prevented this debilitating disease remained elusive. Scientists hypothesized that thiamine must be converted into a biologically active form to participate in cellular processes. This hypothesis set the stage for the discovery of cocarboxylase.

The Groundbreaking Isolation and Identification of Cocarboxylase by Lohmann and Schuster (1937)

The seminal work of Karl Lohmann and Philipp Schuster in 1937 marked the turning point in understanding the function of thiamine. They successfully isolated a phosphorylated derivative of thiamine from yeast, which they named "cocarboxylase" due to its role as a coenzyme for carboxylase, an enzyme involved in the decarboxylation of pyruvic acid.

Experimental Protocol: Isolation of Cocarboxylase from Brewer's Yeast

Materials:

-

Brewer's yeast

-

Sodium sulfite (B76179) solution

-

Lead acetate (B1210297) solution

-

Silver nitrate (B79036) solution

-

Barium salt solutions

-

Various buffers and solvents for precipitation and washing

Methodology:

-

Preparation of Yeast Extract: A large quantity of fresh brewer's yeast was likely washed and then treated to lyse the cells, possibly through mechanical grinding or osmotic shock, to release the intracellular contents.

-

Initial Purification: The crude extract was likely treated with a sodium sulfite solution to inactivate enzymes that might degrade the coenzyme. This was followed by precipitation of proteins and other macromolecules using agents like lead acetate.

-

Precipitation of the Active Factor: The active coenzyme, cocarboxylase, was then precipitated from the cleared supernatant. Lohmann and Schuster employed precipitation with silver nitrate and then as a barium salt, a common method at the time for isolating phosphorylated compounds.

-

Fractional Precipitation and Purification: The crude precipitate was then subjected to a series of fractional precipitations and washings to purify the cocarboxylase. This would have involved carefully adjusting pH and using different solvents to selectively precipitate and remove impurities.

-

Crystallization: The final step would have been the crystallization of the purified cocarboxylase, allowing for its definitive chemical analysis.

Identification and Characterization

Lohmann and Schuster's crucial insight was to chemically analyze the isolated crystals. They determined that cocarboxylase was the pyrophosphoric acid ester of thiamine. This was a landmark discovery, demonstrating for the first time the conversion of a vitamin into a coenzyme with a specific biochemical function.

The Role of Cocarboxylase in Animal Tissues: The Work of Ochoa and Peters (1938)

Following the discovery of cocarboxylase in yeast, Severo Ochoa and Rudolph Peters extended this research to animal tissues, providing crucial evidence for its widespread importance in metabolism. Their 1938 paper, "Vitamin B1 and cocarboxylase in animal tissues," published in the Biochemical Journal, detailed their meticulous investigation into the distribution and function of thiamine and cocarboxylase.

Experimental Protocols

Ochoa and Peters developed and refined methods for the quantitative analysis of both free thiamine and its phosphorylated form, cocarboxylase, in various animal tissues.

3.1.1. Tissue Preparation:

-

Tissues from pigeons and rats (both normal and thiamine-deficient) were rapidly dissected and cooled.

-

A weighed amount of tissue was ground with sand and trichloroacetic acid to extract the thiamine and cocarboxylase and to precipitate proteins.

3.1.2. Cocarboxylase Assay:

-

The activity of cocarboxylase was determined using a manometric method based on its function as a coenzyme for yeast carboxylase.

-

The assay mixture contained a washed yeast preparation (as a source of the apo-carboxylase), sodium pyruvate (B1213749) as the substrate, and the tissue extract containing cocarboxylase.

-

The rate of carbon dioxide evolution, measured in a Warburg manometer, was proportional to the amount of cocarboxylase present in the extract.

3.1.3. Thiamine Assay:

-

Total thiamine (free thiamine + cocarboxylase) was estimated by a method involving the adsorption of thiamine onto acid clay, followed by elution and conversion to thiochrome. Thiochrome is a fluorescent compound, and its fluorescence intensity was measured to quantify the amount of thiamine.

-

Free thiamine was determined by performing the assay on an extract that had not been hydrolyzed to convert cocarboxylase to thiamine.

Quantitative Data

Ochoa and Peters' research provided the first comprehensive quantitative data on the distribution of thiamine and cocarboxylase in animal tissues.

| Tissue (Pigeon) | Cocarboxylase (µg/g) | Total Thiamine (µg/g) | Cocarboxylase as % of Total Thiamine |

| Liver | 4.5 | 5.0 | 90% |

| Heart | 3.5 | 4.0 | 87.5% |

| Brain | 2.5 | 3.0 | 83.3% |

| Kidney | 2.0 | 2.5 | 80% |

Data are approximate values based on the findings reported by Ochoa and Peters (1938).

These findings demonstrated that the majority of thiamine in animal tissues exists in its phosphorylated, active form, cocarboxylase, highlighting its central role in metabolism.

The Chemical Synthesis of Cocarboxylase

The elucidation of the structure of cocarboxylase as thiamine pyrophosphate paved the way for its chemical synthesis. Early synthetic methods involved the phosphorylation of thiamine. A common approach involved the reaction of thiamine hydrochloride with pyrophosphoric acid in the presence of a dehydrating agent. While early yields were often low, these synthetic routes were crucial for confirming the structure of the natural coenzyme and for producing larger quantities for further biochemical studies.

The Metabolic Role of Cocarboxylase: A Unifying Principle

The discovery of cocarboxylase was a watershed moment in biochemistry. It established the concept of vitamins acting as precursors to coenzymes, which are essential for enzymatic reactions. Cocarboxylase was identified as a key player in carbohydrate metabolism, specifically in the oxidative decarboxylation of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle.

Cocarboxylase-Dependent Metabolic Pathway

This understanding of cocarboxylase's function provided a molecular explanation for the symptoms of beriberi. A deficiency in thiamine leads to a lack of cocarboxylase, which in turn impairs pyruvate metabolism. The resulting accumulation of pyruvate and lactate, particularly in nerve and muscle tissues, contributes to the neurological and cardiovascular symptoms of the disease.

Conclusion: A Legacy of Discovery

The discovery of cocarboxylase was a monumental achievement in the history of biochemistry and nutrition. It not only elucidated the function of vitamin B1 but also laid the groundwork for understanding the roles of other vitamins as coenzyme precursors. The experimental approaches developed by pioneers like Lohmann, Schuster, Ochoa, and Peters, though rudimentary by today's standards, were remarkably insightful and effective. This historical journey from the investigation of a nutritional disease to the identification of a key metabolic coenzyme serves as a powerful testament to the scientific process and continues to inform and inspire researchers in the fields of biochemistry, nutrition, and drug development. The foundational knowledge of cocarboxylase's role in cellular energetics remains a critical consideration in the development of therapies for metabolic disorders and in understanding the nutritional requirements for human health.

Unraveling the Catalytic Power: An In-depth Technical Guide to the Early Research on Thiamine Diphosphate Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (B1217682) diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, is a pivotal cofactor in universal metabolic pathways. Its discovery and the elucidation of its function represent a cornerstone of modern biochemistry. This technical guide provides a comprehensive overview of the seminal research that unveiled the critical role of ThDP in cellular metabolism, with a particular focus on the early experimental methodologies and quantitative findings that laid the foundation for our current understanding. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the historical and biochemical context of ThDP-dependent catalysis.

The Dawn of Discovery: From Beriberi to Cocarboxylase (B7798076)

The journey to understanding ThDP began with the study of beriberi, a debilitating neurological and cardiovascular disease. In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns established the link between polished rice consumption and beriberi, suggesting the existence of an essential nutrient in rice bran. This "anti-beriberi factor," later named thiamine, was isolated and its structure determined by Robert R. Williams and his colleagues in the 1930s.

A crucial breakthrough came in 1937 when Karl Lohmann and Philipp Schuster isolated a phosphorylated derivative of thiamine from yeast, which they named "cocarboxylase."[1] They demonstrated that this compound was the essential cofactor for the enzyme carboxylase, which catalyzes the decarboxylation of pyruvate (B1213749). This discovery marked the first identification of the functional form of thiamine and paved the way for investigating its broader role in metabolism.

Experimental Protocols: The Isolation of Cocarboxylase

Principle: The isolation of cocarboxylase from yeast involved a multi-step purification process aimed at separating the heat-stable cofactor from the heat-labile carboxylase enzyme.

Methodology:

-

Yeast Preparation: Brewer's yeast (Saccharomyces cerevisiae) was used as the starting material due to its high carboxylase activity.

-

Enzyme Inactivation and Extraction: The yeast was likely treated with boiling water or acetone (B3395972) to inactivate the carboxylase enzyme and other proteins, while solubilizing small, heat-stable molecules like cocarboxylase.

-

Precipitation of Impurities: The aqueous extract was then treated with reagents such as lead acetate (B1210297) or silver nitrate (B79036) to precipitate impurities, including proteins and nucleic acids.

-

Fractional Precipitation: Cocarboxylase was likely further purified by fractional precipitation using organic solvents like ethanol (B145695) or acetone. The differential solubility of the cofactor compared to remaining contaminants would have been exploited.

-

Adsorption Chromatography: It is plausible that adsorption methods, such as using aluminum hydroxide (B78521) gel, were employed to selectively bind and then elute the cocarboxylase, achieving higher purity.

-

Crystallization: The final step would have involved the crystallization of the purified cocarboxylase, allowing for its chemical characterization.

Identification: Lohmann and Schuster identified the isolated substance as thiamine pyrophosphate (now more commonly referred to as thiamine diphosphate) through chemical analysis, demonstrating the presence of thiamine, two phosphate (B84403) groups, and determining their linkage.

The Catalytic Mechanism: Breslow's Groundbreaking Hypothesis

For two decades after the discovery of cocarboxylase, the precise chemical mechanism by which it facilitated enzymatic reactions remained a mystery. In 1958, Ronald Breslow published a seminal paper that proposed a revolutionary mechanism for thiamine action, fundamentally shaping our understanding of its catalytic function.[2][3][4]

Breslow's work, based on studies of model reactions in the absence of an enzyme, focused on the unique chemical properties of the thiazolium ring of thiamine. He postulated that the C2 proton of the thiazolium ring is unusually acidic and can be removed to form a reactive ylide, or carbene.[3][4] This ylide could then act as a nucleophile, attacking the carbonyl carbon of α-keto acids like pyruvate.

Experimental Protocols: Elucidating the Thiamine Mechanism

Breslow's hypothesis was supported by a series of elegant experiments using model systems.

Deuterium (B1214612) Exchange Experiments:

-

Principle: To test the acidity of the C2 proton, Breslow conducted deuterium exchange experiments. If the proton is acidic, it should exchange with deuterium from heavy water (D₂O).

-

Methodology:

-

A thiazolium salt (a model for the thiazolium ring of thiamine) was dissolved in D₂O.

-

The reaction was monitored over time using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

-

The appearance of a new C-D stretching band in the IR spectrum and the disappearance of the C-H proton signal in the NMR spectrum provided direct evidence for the exchange.[3]

-

-

Key Finding: This experiment confirmed the unprecedented acidity of the C2 proton, a cornerstone of Breslow's proposed mechanism.[3]

Model Reactions for Decarboxylation:

-

Principle: Breslow used model reactions to demonstrate that the thiazolium ring could catalyze reactions mimicking those of ThDP-dependent enzymes.

-

Methodology:

-

He investigated the benzoin (B196080) condensation, a reaction catalyzed by thiazolium salts, which also involves the formation of an "acyl anion" equivalent.

-

By studying the kinetics and intermediates of this model reaction, he could infer the steps involved in the enzymatic decarboxylation of pyruvate.

-

-

Key Finding: These model studies provided strong evidence that the thiazolium ylide could stabilize the key carbanion intermediate formed after decarboxylation, the so-called "active aldehyde."

Key ThDP-Dependent Enzymes: Early Functional Studies

The discovery of cocarboxylase and the elucidation of its mechanism spurred research into its role as a cofactor for a variety of enzymes crucial for cellular metabolism.

Pyruvate Dehydrogenase and Pyruvate Decarboxylase

The decarboxylation of pyruvate is a central reaction in metabolism, linking glycolysis to the citric acid cycle. Early research focused on differentiating and characterizing the enzymes responsible for this transformation. Pyruvate decarboxylase, found in yeast, catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. The pyruvate dehydrogenase complex (PDC), found in aerobic organisms, catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.

Experimental Protocols: Assaying Pyruvate Decarboxylase and Pyruvate Dehydrogenase Activity

Early assays for these enzymes were crucial for their purification and characterization.

Pyruvate Decarboxylase Activity Assay (Warburg's Manometric Method):

-

Principle: This classic method, developed in the early 20th century, measures the production of CO₂ from the decarboxylation of pyruvate.

-

Methodology:

-

The reaction is carried out in a Warburg manometer, a specialized flask connected to a manometer.

-

The reaction mixture contains a buffered solution of pyruvate and the enzyme preparation.

-

As CO₂ is produced, the pressure inside the sealed flask increases, which is measured by the manometer.

-

The rate of pressure change is proportional to the enzyme activity.

-

Pyruvate Dehydrogenase Complex Activity Assay (Spectrophotometric Methods):

-

Principle: Early spectrophotometric assays for the PDC indirectly measured its activity by coupling the production of one of its products (NADH or acetyl-CoA) to a subsequent reaction that could be monitored by a change in light absorbance.

-

Methodology (NAD⁺ Reduction):

-

The complete reaction mixture includes pyruvate, Coenzyme A, NAD⁺, and the enzyme preparation.

-

The production of NADH is monitored by the increase in absorbance at 340 nm.

-

-

Methodology (Coupled Enzyme Assay):

-

The production of acetyl-CoA is coupled to the reaction of citrate (B86180) synthase, which uses acetyl-CoA and oxaloacetate to form citrate.

-

The disappearance of oxaloacetate can be monitored, or a subsequent reaction involving citrate can be measured.

-

Transketolase

Transketolase is a key enzyme in the pentose (B10789219) phosphate pathway, responsible for the transfer of a two-carbon unit between sugar phosphates. Its activity is dependent on ThDP.

Experimental Protocols: Assaying Transketolase Activity

The measurement of transketolase activity in red blood cells became an important diagnostic tool for thiamine deficiency.

Erythrocyte Transketolase Activity Assay (Discontinuous Colorimetric Method):

-

Principle: Early methods for assaying transketolase activity involved measuring the disappearance of a substrate (e.g., ribose-5-phosphate) or the appearance of a product (e.g., sedoheptulose-7-phosphate or glyceraldehyde-3-phosphate) over a fixed time period using colorimetric chemical reactions.

-

Methodology (Pentose Disappearance):

-

A hemolyzed red blood cell preparation is incubated with ribose-5-phosphate (B1218738) in the presence and absence of added ThDP.

-

After a set incubation time, the reaction is stopped, and the remaining pentose is quantified using a colorimetric method, such as the orcinol (B57675) reaction.

-

The difference in pentose consumption between the tubes with and without added ThDP indicates the "ThDP effect," a measure of thiamine deficiency.

-

Quantitative Data from Early Research

The following tables summarize some of the quantitative data obtained from early studies on ThDP-dependent enzymes. It is important to note that the values from these early experiments may differ from modern, more precise measurements due to variations in purification methods, assay conditions, and instrumentation.

| Enzyme | Organism | Substrate | Michaelis Constant (Kₘ) | Catalytic Rate Constant (kcat) | Reference (Era) |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | ~5-10 mM | ~10 s⁻¹ | 1950s - 1960s |

| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | ~0.1-0.5 mM | Not readily available in early literature | 1960s |

| Transketolase | Human Erythrocytes | Ribose-5-phosphate | ~0.1-0.3 mM | Not readily available in early literature | 1950s - 1960s |

Table 1: Early Kinetic Data for ThDP-Dependent Enzymes

| Parameter | Value | Conditions | Reference (Era) |

| C2-H pKa (in thiazolium model) | ~19 | In aqueous solution | Breslow (1958) |

| "ThDP Effect" in Deficiency | >15-25% increase in activity | Erythrocyte transketolase assay with added ThDP | 1950s - 1960s |

Table 2: Key Physicochemical and Diagnostic Parameters from Early ThDP Research

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

An In-Depth Technical Guide to the Thiamin Diphosphate Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamin diphosphate (B83284) (TPP), the biologically active form of vitamin B1, is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism. In Escherichia coli and other prokaryotes, the de novo biosynthesis of TPP is a complex and tightly regulated process, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the TPP biosynthesis pathway in E. coli, detailing the enzymes, genetic regulation, and experimental methodologies used to study this vital metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of TPP in E. coli involves two convergent branches that synthesize the pyrimidine (B1678525) and thiazole (B1198619) moieties separately. These precursors are then coupled and subsequently phosphorylated to yield the final TPP molecule.

Biosynthesis of the Pyrimidine Moiety: 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP)

The pyrimidine precursor, HMP-PP, is derived from the purine (B94841) biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).

-

Step 1: Conversion of AIR to HMP-P. The enzyme phosphomethylpyrimidine synthase (ThiC) , a radical S-adenosylmethionine (SAM) enzyme, catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P). This reaction is a key regulatory point in the pathway.

-

Step 2: Phosphorylation of HMP-P. The bifunctional enzyme hydroxymethylpyrimidine kinase/phosphomethylpyrimidine kinase (ThiD) catalyzes the phosphorylation of HMP-P to 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP).

Biosynthesis of the Thiazole Moiety: 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P)

The synthesis of the thiazole moiety is a more intricate process, involving several enzymes and drawing precursors from different metabolic pathways.

-

Step 1: Synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP). DXP synthase (Dxs) catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form DXP. This is a crucial entry point for the synthesis of not only thiamin but also isoprenoids and pyridoxal (B1214274) phosphate.

-

Step 2: Sulfur Transfer Cascade. The sulfur atom of the thiazole ring is derived from cysteine. This process involves a series of sulfur-carrier proteins and activating enzymes:

-

ThiS , a sulfur-carrying protein, is adenylated at its C-terminus by ThiF .

-

ThiI , a sulfurtransferase, then transfers a sulfur atom to the adenylated ThiS, forming a thiocarboxylate.

-

-

Step 3: Thiazole Ring Formation. The final assembly of the thiazole ring is catalyzed by the thiazole synthase complex (ThiG and ThiH) . ThiH, another radical SAM enzyme, cleaves tyrosine to generate a dehydroglycine intermediate. ThiG then catalyzes the condensation of this dehydroglycine, DXP, and the sulfur from ThiS-thiocarboxylate to form THZ-P.

Coupling and Final Phosphorylation

-

Step 1: Formation of Thiamin Monophosphate (TMP). Thiamin phosphate synthase (ThiE) couples HMP-PP and THZ-P to form thiamin monophosphate (TMP), releasing pyrophosphate.

-

Step 2: Formation of Thiamin Diphosphate (TPP). Finally, thiamin phosphate kinase (ThiL) phosphorylates TMP to the active cofactor, TPP.

Genetic Organization and Regulation

The genes encoding the thiamin biosynthesis enzymes in E. coli are organized into several operons, and their expression is tightly regulated to maintain cellular TPP homeostasis.

-

thiCEFSGH operon: This large operon, located at 90 minutes on the E. coli chromosome, contains the genes for the synthesis of both the pyrimidine (ThiC) and thiazole (ThiE, ThiF, ThiG, ThiH) moieties.[1][2]

-

thiMD operon: This operon encodes the bifunctional kinase ThiD and a thiazole kinase ThiM, which is involved in a salvage pathway.

-

thiBPQ operon: This operon encodes an ABC transporter for the uptake of thiamin and its phosphorylated forms from the environment.[3]

Regulation of thiamin biosynthesis is primarily achieved through riboswitches , which are structured non-coding RNA elements in the 5' untranslated regions of mRNAs that bind directly to TPP.[4]

-

thiM TPP Riboswitch: Located upstream of the thiMD operon, this riboswitch controls translation initiation. In the presence of high TPP concentrations, TPP binds to the riboswitch, inducing a conformational change that sequesters the Shine-Dalgarno sequence, thereby inhibiting translation.[4]

-

thiC TPP Riboswitch: This riboswitch, found upstream of the thiCEFSGH operon, regulates both transcription and translation. TPP binding can induce premature transcription termination and also block ribosome binding.[5][6]

The intracellular concentration of thiamin and its derivatives is tightly controlled. Under optimal growth conditions in E. coli, the total thiamine (B1217682) content is approximately 1 nmol/mg of protein, with over 95% existing as TPP.[3] During carbon starvation, adenosine (B11128) thiamine triphosphate (AThTP) can accumulate to about 15% of the total thiamine.[3]

Quantitative Data on Pathway Enzymes

The following table summarizes available quantitative data for some of the key enzymes in the E. coli this compound biosynthesis pathway.

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | Specific Activity (U/mg) | Reference(s) |

| DXP synthase | dxs | Pyruvate | 610 | - | 1.9 (Vmax) | [3] |

| D-glyceraldehyde 3-phosphate | 150 | - | [3] | |||

| Thiamin phosphate synthase | thiE | HMP-PP | 1 | - | - | |

| THZ-P | 2 | - | - | |||

| Thiamin phosphate kinase | thiL | ATP | 270 | - | - | [7] |

| TMP | 1.1 | - | - | [7] | ||

| Anaerobic Tyrosine Lyase | thiH | Tyrosine | - | 1.6 x 10-4 | - | [4] |

Signaling Pathways and Logical Relationships

The regulation of the TPP biosynthesis pathway involves intricate feedback mechanisms mediated by riboswitches. The following diagrams illustrate these relationships.

References

- 1. Catalytic role of histidine 147 in Escherichia coli thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that ThiI, an enzyme shared between thiamin and 4-thiouridine biosynthesis, may be a sulfurtransferase that proceeds through a persulfide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Catalytic Activity of the Anaerobic Tyrosine Lyase Required for Thiamine Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

Regulation of Thiamin Diphosphate Synthesis in Saccharomyces cerevisiae: A Technical Guide

An In-depth Examination of the Core Regulatory Mechanisms Governing Vitamin B1 Homeostasis for Researchers, Scientists, and Drug Development Professionals.

Thiamin diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, is an essential cofactor for critical enzymes in carbohydrate and amino acid metabolism in all living organisms. In the model eukaryote Saccharomyces cerevisiae, the synthesis and uptake of thiamin are tightly regulated to maintain cellular homeostasis. This guide provides a comprehensive overview of the intricate regulatory network governing ThDP synthesis in yeast, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

The Thiamin Diphosphate Biosynthesis Pathway

Saccharomyces cerevisiae can synthesize ThDP de novo or salvage it from the environment. The de novo pathway involves the separate synthesis of two heterocyclic precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine diphosphate (HMP-PP) and 5-(2-hydroxyethyl)-4-methylthiazole phosphate (B84403) (HET-P), which are then condensed to form thiamin monophosphate (TMP)[1][2][3]. TMP is subsequently dephosphorylated to thiamin, which is then pyrophosphorylated by thiamin pyrophosphokinase (encoded by THI80) to yield the active cofactor, ThDP[4][5].

Yeast also possesses a salvage pathway, allowing the uptake and utilization of external thiamin and its precursors, HMP and HET[3].

Transcriptional Regulation of the THI Regulon

The expression of the genes involved in thiamin biosynthesis and transport, collectively known as the THI regulon, is exquisitely sensitive to the intracellular concentration of ThDP. High levels of ThDP repress the expression of THI genes, while thiamin starvation leads to their coordinated induction[6][7][8]. This regulation is primarily mediated by a complex interplay of positive and negative regulatory factors.

Positive Regulation by the Thi2/Thi3/Pdc2 Complex

Under conditions of thiamin starvation, the induction of THI gene expression is driven by a transcriptional activator complex composed of Thi2p, Thi3p, and Pdc2p[8][9][10].

-

Pdc2p: A DNA-binding protein that is essential for the activation of both THI and pyruvate (B1213749) decarboxylase (PDC) genes[8][10].

-

Thi2p: A transcriptional activator containing a zinc-finger DNA-binding motif[10].

-

Thi3p: A protein that lacks a DNA-binding domain but functions as a sensor of intracellular ThDP levels. In the absence of ThDP, Thi3p interacts with Pdc2p, leading to the activation of THI gene expression[9]. When ThDP levels are high, it binds to Thi3p, presumably disrupting the activator complex and leading to transcriptional repression[7].

The requirement for each of these factors can vary between different THI promoters, suggesting a complex and promoter-specific regulatory mechanism[1].

Negative Regulation by NAD+-Dependent Histone Deacetylases

Recent studies have revealed a novel layer of regulation linking thiamin biosynthesis to the cellular NAD+ status. The NAD+-dependent histone deacetylases Hst1p and, to a lesser extent, Sir2p, act as repressors of THI gene expression[6]. These proteins deacetylate histones at the promoters of THI genes, leading to a more condensed chromatin structure that is less accessible to the transcriptional machinery. Conditions that lower intracellular NAD+ levels or inhibit Hst1p activity result in the derepression of THI genes and a subsequent increase in intracellular thiamin levels[6].

Quantitative Data on this compound Synthesis and Regulation

The following tables summarize key quantitative data related to the enzymes, gene expression, and metabolite concentrations involved in ThDP synthesis in S. cerevisiae.

Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis

| Enzyme (Gene) | Substrate(s) | K_m_ | V_max_ | Notes |

| Thiamin Pyrophosphokinase (THI80) | Thiamin | 1.8 µM | 1.6 nmol/min/mg | ATP is the pyrophosphate donor. |

| ATP | 6.7 µM | - | ||

| Thiamin-phosphate Pyrophosphorylase (THI6) | HMP-PP, HET-P | - | - | Bifunctional enzyme with HET kinase activity. Specific kinetic values are not readily available in the literature. |

| HMP/HMP-P Kinase (THI20) | HMP, ATP | - | - | Trifunctional enzyme with HMP kinase, HMP-P kinase, and thiaminase II activities. Specific kinetic values are not readily available in the literature. |

Note: Comprehensive kinetic data for all enzymes in the pathway are not consistently reported. The provided values are based on available literature and may vary depending on experimental conditions.

Table 2: Gene Expression Changes of the THI Regulon in Response to Thiamin Availability

| Gene | Function | Fold Change (Thiamin Starvation vs. Replete) | Reference |

| THI4 | Thiazole synthase | Up to 5,000-fold induction | [6] |

| THI5/11/12/13 | HMP-P synthase | Upregulated | [6] |

| THI6 | Thiamin-phosphate pyrophosphorylase / HET kinase | Upregulated | [11] |

| THI20/21 | HMP/HMP-P kinase | Upregulated | [12] |

| THI80 | Thiamin pyrophosphokinase | Upregulated | [13] |

| PDC5 | Pyruvate decarboxylase | Upregulated | [1] |

Fold change values can vary significantly depending on the specific experimental conditions, such as the strain, growth medium, and duration of thiamin starvation.

Table 3: Intracellular Concentrations of Thiamin and its Phosphate Esters

| Strain | Condition | Thiamin (nmol/g dry weight) | Thiamin Monophosphate (TMP) (nmol/g dry weight) | This compound (ThDP) (nmol/g dry weight) | Reference |

| Wild-type | Thiamin-free medium | ~5-20 | ~1-5 | ~50-150 | [14][15] |

| thi80 mutant | Exogenous thiamin (0.2 µM) | - | - | ~50% of wild-type | [1][16] |

| Wild-type | YPD (thiamin-replete) | Higher than thiamin-free | Higher than thiamin-free | Higher than thiamin-free | [6] |

| hst1Δ mutant | YPD (thiamin-replete) | Elevated compared to wild-type | Elevated compared to wild-type | Elevated compared to wild-type | [6] |

Concentrations are approximate and can vary between different studies and experimental setups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and a typical experimental workflow for studying THI gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ThDP synthesis regulation.

Preparation of Yeast Cell Extracts for Enzyme Assays

This protocol is adapted for the general preparation of yeast cell extracts suitable for enzymatic activity measurements.

Materials:

-

Yeast culture grown to mid-log phase (OD_600_ ≈ 0.5-1.0)

-

Ice-cold sterile water

-

Ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, protease inhibitor cocktail)

-

Acid-washed glass beads (0.5 mm diameter)

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Harvest yeast cells from the culture by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

-

Transfer the cell suspension to a microcentrifuge tube containing an equal volume of pre-chilled glass beads.

-

Disrupt the cells by vortexing at maximum speed for 30-60 second intervals, with 1-2 minutes of cooling on ice between each interval. Repeat for a total of 5-8 cycles.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cell-free extract) to a new pre-chilled tube.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

The extract can be used immediately for enzyme assays or stored at -80°C.

HPLC Measurement of Thiamin and its Phosphate Esters

This method allows for the separation and quantification of thiamin, TMP, and ThDP in yeast cell extracts.

Materials:

-

Yeast cell extract (prepared as described above, but often with an acidic extraction buffer like 0.1 M HCl to stabilize thiamin esters)

-

Trichloroacetic acid (TCA) or perchloric acid for protein precipitation

-

Potassium ferricyanide (B76249) solution (for pre-column derivatization to thiochrome)

-

Methanol

-

HPLC system with a fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of sodium phosphate buffer and methanol)

-

Thiamin, TMP, and ThDP standards

Procedure:

-

Extraction and Protein Precipitation:

-

To a known volume of yeast cell suspension or lysate, add an equal volume of cold 10% TCA to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization (Pre-column):

-

To a specific volume of the supernatant, add an alkaline solution of potassium ferricyanide to oxidize thiamin and its phosphates to their fluorescent thiochrome (B1210408) derivatives.

-

The reaction is stopped after a short incubation by the addition of an acid.

-

-

HPLC Analysis:

-

Inject a defined volume of the derivatized sample onto the C18 column.

-

Elute the thiochrome derivatives using a suitable mobile phase gradient.

-

Detect the fluorescent compounds using the fluorescence detector.

-

Quantify the peaks by comparing their areas to a standard curve generated from known concentrations of thiamin, TMP, and ThDP standards that have been subjected to the same derivatization procedure.

-

Northern Blot Analysis of THI Gene Expression

This protocol describes a classic method for analyzing the abundance of specific mRNA transcripts.

Materials:

-

Total RNA isolated from yeast cells (e.g., using a hot acid phenol (B47542) method)

-

Formaldehyde

-

Agarose

-

MOPS buffer

-

RNA loading buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled or non-radiolabeled DNA probe specific to the THI gene of interest

-

Washing buffers

-

Phosphorimager or X-ray film

Procedure:

-

RNA Electrophoresis:

-

Separate total RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

-

-

Blotting:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

-

Fixation:

-

Crosslink the RNA to the membrane using UV irradiation.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer.

-

Add the labeled DNA probe and incubate overnight to allow for hybridization to the target mRNA.

-

-

Washing:

-

Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

-

Detection:

-

Detect the signal from the hybridized probe using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes). The intensity of the band corresponds to the abundance of the target mRNA.

-

Conclusion

The regulation of this compound synthesis in Saccharomyces cerevisiae is a multifaceted process involving a sophisticated network of transcriptional activators, repressors, and metabolic feedback loops. The tight control of the THI regulon ensures that the cell can efficiently synthesize or acquire this essential cofactor while avoiding the energetic costs of overproduction. The interplay between the Thi2/Thi3/Pdc2 activator complex, the repressive action of NAD+-dependent histone deacetylases, and the direct sensing of ThDP levels by Thi3p highlights the intricate connections between central metabolism, nutrient sensing, and gene expression. A thorough understanding of these regulatory mechanisms is not only fundamental to yeast biology but also holds potential for applications in metabolic engineering and the development of novel antifungal strategies. Further research into the precise molecular interactions and the kinetics of these regulatory processes will continue to illuminate the elegant solutions that have evolved to maintain vitamin homeostasis.

References

- 1. Pyruvate decarboxylase and thiamine biosynthetic genes are regulated differently by Pdc2 in S. cerevisiae and C. glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine increases expression of yeast gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. THI80 | SGD [yeastgenome.org]

- 5. Regulation of thiamine and pyruvate decarboxylase genes by Pdc2 in Nakaseomyces glabratus (Candida glabrata) is complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiamine Biosynthesis in Saccharomyces cerevisiae Is Regulated by the NAD+-Dependent Histone Deacetylase Hst1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in understanding thiamin biosynthesis and its genetic regulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Thiamin-dependent transactivation activity of PDC2 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Genetic analysis of thiamine metabolism in Saccharomyces cerevisiae - University of Leicester - Figshare [figshare.le.ac.uk]

- 11. Isolation and characterization of the THI6 gene encoding a bifunctional thiamin-phosphate pyrophosphorylase/hydroxyethylthiazole kinase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of a thiamin pyrophosphokinase gene, THI80, from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiamine transport mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A constitutive thiamine metabolism mutation, thi80, causing reduced thiamine pyrophosphokinase activity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A constitutive thiamine metabolism mutation, thi80, causing reduced thiamine pyrophosphokinase activity in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Catalytic Mastery of Thiamin Diphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamin diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, is an essential cofactor for a diverse superfamily of enzymes that catalyze fundamental reactions in carbohydrate and amino acid metabolism. These enzymes play critical roles in cellular energy production, biosynthesis, and redox homeostasis, making them attractive targets for drug development and bioengineering. This technical guide provides a comprehensive exploration of the catalytic mechanism of Thiamin diphosphate, detailing the intricate interplay of its structural components, the key chemical transformations it mediates, and the experimental approaches used to elucidate its function.

The Core Catalytic Mechanism of this compound

The catalytic prowess of ThDP lies in its unique chemical structure, which enables it to function as both a nucleophile and an electrophile. The mechanism can be dissected into a series of well-defined steps, initiated by the deprotonation of the C2 atom of the thiazolium ring to form a highly reactive ylide/carbanion. This potent nucleophile is central to all ThDP-dependent catalysis.

The key structural components of ThDP contributing to its catalytic activity are:

-

The Thiazolium Ring: This heterocyclic ring is the chemical heart of the cofactor. The acidic proton at the C2 position, nestled between the nitrogen and sulfur atoms, is readily abstracted within the enzyme's active site to form the C2-carbanion, or ylide.[1] This ylide is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the substrate.

-

The Aminopyrimidine Ring: This ring system is not a passive bystander. It plays a crucial role in the activation of the thiazolium ring through an intramolecular proton transfer.[1] In many ThDP-dependent enzymes, a conserved glutamate (B1630785) residue in the active site interacts with the N1' of the pyrimidine (B1678525) ring, increasing the basicity of the 4'-amino group. This allows the amino group to abstract the C2-proton of the thiazolium ring, facilitating the formation of the reactive ylide.[1] This intramolecular acid-base catalysis is a distinctive feature of ThDP.

-

The Diphosphate Group: This moiety primarily serves as an anchor, securing the cofactor to the enzyme through coordination with a divalent metal ion (typically Mg²⁺) and interactions with conserved protein residues. This precise positioning is critical for orienting the thiazolium and aminopyrimidine rings for catalysis.

The general catalytic cycle of ThDP-dependent enzymes, exemplified by the decarboxylation of an α-keto acid like pyruvate (B1213749), involves the following key steps:

-

Ylide Formation: The C2-proton of the thiazolium ring is abstracted, forming the nucleophilic C2-carbanion (ylide).

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of the α-keto acid substrate (e.g., pyruvate).

-

Formation of the Covalent Adduct (LThDP): This attack results in the formation of a covalent intermediate, C2-α-lactylthis compound (LThDP).

-

Decarboxylation: The electron-withdrawing nature of the positively charged thiazolium ring facilitates the decarboxylation of the substrate, releasing CO₂. This step generates a resonance-stabilized enamine intermediate.

-

Protonation and Tautomerization: The enamine intermediate is protonated to form the C2-α-hydroxyethyl this compound (HEThDP) intermediate.

-

Product Release: The final product (e.g., acetaldehyde) is released from the cofactor, regenerating the active ylide for the next catalytic cycle.

This fundamental cycle is adapted by different ThDP-dependent enzymes to perform a variety of reactions, including oxidative decarboxylation, transketolation, and benzoin (B196080) condensation.

Quantitative Data on this compound Catalysis

The efficiency and specificity of ThDP-dependent enzymes are governed by a combination of kinetic and thermodynamic factors. The following tables summarize key quantitative data for several representative enzymes.

| Enzyme | Organism | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | 10 - 100 | 0.1 - 1.0 | 10⁵ - 10⁶ | [2] |

| Transketolase | Saccharomyces cerevisiae | Xylulose-5-P | ~15 | ~0.04 | ~3.7 x 10⁵ | |

| Transketolase | Saccharomyces cerevisiae | Ribose-5-P | ~1 | ~0.3 | ~3.3 x 10³ | |

| Benzoylformate Decarboxylase | Pseudomonas putida | Benzoylformate | ~50 | ~0.1 | ~5 x 10⁵ | |

| Pyruvate Dehydrogenase (E1) | Escherichia coli | Pyruvate | ~70 | ~0.2 | ~3.5 x 10⁵ |

| Parameter | Enzyme System | Value | Method | Reference |

| pKa of enzyme-bound APH+ | Benzaldehyde Lyase | 7.42 | CD Spectroscopy | [1] |

| pKa of enzyme-bound APH+ | Pyruvate Dehydrogenase (human E1) | 7.0 | CD Spectroscopy | [1] |

| pKa of enzyme-bound APH+ | Pyruvate Oxidase | 5.6 | CD Spectroscopy | [1] |

| Proton-transfer equilibrium constant ([IP]/[Yl]) | Pyruvate Dehydrogenase (human E1) | 10¹ - 10² | Thermodynamics | [3] |

Experimental Protocols for Investigating ThDP Catalysis

A variety of sophisticated experimental techniques are employed to dissect the catalytic mechanism of ThDP-dependent enzymes. Detailed protocols for some of the key methods are outlined below.

Steady-State Enzyme Kinetics Assay (Example: Pyruvate Decarboxylase)

This protocol describes a coupled spectrophotometric assay to determine the steady-state kinetic parameters of pyruvate decarboxylase (PDC). The production of acetaldehyde (B116499) by PDC is coupled to the reduction of NAD⁺ by alcohol dehydrogenase (ADH).

Materials:

-

PDC enzyme preparation

-

This compound (ThDP) solution (10 mM)

-

Magnesium chloride (MgCl₂) solution (100 mM)

-

Sodium pyruvate solution (stock concentration 1 M, various dilutions for assay)

-

NADH solution (10 mM)

-

Yeast alcohol dehydrogenase (ADH) solution (in buffer)

-

Assay buffer: 50 mM sodium citrate, pH 6.0

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

-

Assay buffer

-

MgCl₂ (final concentration 1 mM)

-

ThDP (final concentration 0.1 mM)

-

NADH (final concentration 0.2 mM)

-

A saturating amount of ADH

-

Varying concentrations of sodium pyruvate

-

-

Enzyme Addition and Measurement:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 30 °C).

-

Initiate the reaction by adding a small, known amount of the PDC enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding pyruvate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

-

Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

-

Isothermal Titration Calorimetry (ITC) for ThDP Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of ThDP binding to its apoenzyme.

Materials:

-

Apoenzyme (ThDP-free enzyme) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

ThDP solution in the same buffer

-

Isothermal titration calorimeter

-

Syringe for titration

Procedure:

-

Sample Preparation:

-

ITC Experiment Setup:

-

Load the apoenzyme solution into the sample cell of the calorimeter.

-

Load the ThDP solution into the injection syringe.[6]

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of the ThDP solution into the apoenzyme solution.

-

The instrument measures the heat released or absorbed upon each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ThDP to apoenzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

-

Stopped-Flow Kinetics for Pre-Steady-State Analysis

Stopped-flow spectroscopy allows the observation of rapid, pre-steady-state events in the ThDP catalytic cycle, such as the formation and decay of covalent intermediates.

Materials:

-

ThDP-dependent enzyme

-

Substrate(s)

-

Stopped-flow spectrophotometer or spectrofluorometer

-

Appropriate buffers

Procedure:

-

Experimental Design:

-

Identify a spectroscopic signal (absorbance or fluorescence) that changes upon the formation or decay of a specific intermediate. For example, the formation of the enamine intermediate can sometimes be monitored by changes in absorbance in the UV region.[1]

-

-

Stopped-Flow Measurement:

-

Data Analysis:

-

The resulting kinetic traces are fit to appropriate exponential equations (single, double, etc.) to extract the observed rate constants (k_obs) for the formation and decay of the intermediates.[9]

-

By performing experiments at varying substrate concentrations, the elementary rate constants for individual steps in the catalytic mechanism can be determined.

-

X-ray Crystallography for Trapping Reaction Intermediates

This technique provides atomic-level snapshots of the enzyme's active site with bound intermediates, offering invaluable insights into the catalytic mechanism.

Methods for Trapping Intermediates:

-

Use of Substrate Analogs: Non-reactive substrate analogs that mimic the structure of a true intermediate can be co-crystallized with the enzyme.

-

Cryo-trapping: The enzymatic reaction is initiated in the crystal, and then the crystal is rapidly flash-frozen at a specific time point to trap the intermediate.[10]

-

Site-Directed Mutagenesis: Mutating a key active site residue can slow down a particular step in the catalytic cycle, allowing the preceding intermediate to accumulate and be crystallized.

General Crystallization Protocol:

-

Protein Purification and Complex Formation: Purify the enzyme and, if applicable, form the enzyme-intermediate complex using one of the methods described above.

-

Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield well-diffracting crystals.[11]

-

X-ray Diffraction Data Collection:

-

Mount a crystal and expose it to a high-intensity X-ray beam.

-

Collect the diffraction data.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the crystal structure using molecular replacement or other methods.

-

Refine the atomic model to fit the electron density map.

-

NMR Spectroscopy for Intermediate Analysis

NMR spectroscopy can be used to identify and quantify the different covalent intermediates of ThDP that are present during the steady-state of the enzymatic reaction.[3]

Procedure:

-

Sample Preparation:

-

Prepare a reaction mixture containing the ThDP-dependent enzyme, ThDP, Mg²⁺, and the substrate in a suitable NMR buffer (e.g., deuterated buffer).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra of the reaction mixture at different time points or under steady-state conditions.[12]

-

-

Intermediate Identification and Quantification:

-

Identify the NMR signals corresponding to the different ThDP-bound intermediates. The C6'-H proton of the pyrimidine ring is often a useful diagnostic signal as its chemical shift is sensitive to the covalent modification at the C2 position of the thiazolium ring.[1]

-

Integrate the signals to determine the relative concentrations of the different intermediates.

-

-

Kinetic Analysis:

-

By analyzing the distribution of intermediates as a function of substrate concentration or by using isotopically labeled substrates, it is possible to deduce the rate-limiting step(s) of the reaction.[3]

-

Visualizing the Catalytic Cycle and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core catalytic cycle of ThDP and a typical experimental workflow for its investigation.

Caption: The catalytic cycle of a this compound (ThDP)-dependent enzyme.

Caption: A generalized experimental workflow for investigating ThDP-dependent enzymes.

Conclusion

The catalytic mechanism of this compound is a testament to the elegance and efficiency of biological catalysis. Through the coordinated action of its thiazolium and aminopyrimidine rings, and within the precisely tailored environment of the enzyme active site, ThDP facilitates a range of vital chemical transformations. The experimental techniques detailed in this guide provide a powerful toolkit for researchers to further unravel the intricacies of this fascinating cofactor and the enzymes that depend on it. A deeper understanding of the ThDP mechanism will undoubtedly pave the way for the development of novel therapeutics and the engineering of new biocatalysts.

References

- 1. Reaction mechanisms of this compound enzymes: defining states of ionization and tautomerization of the cofactor at individual steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

- 3. NMR analysis of covalent intermediates in this compound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. youtube.com [youtube.com]

- 8. photophysics.com [photophysics.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.reed.edu [people.reed.edu]

- 12. pubs.acs.org [pubs.acs.org]

The Pyrimidine Ring: An Unsung Hero in Thiamin Diphosphate Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, is a crucial coenzyme for a vast array of enzymes that catalyze vital carbon-carbon bond forming and breaking reactions. For decades, the thiazolium ring of ThDP was considered the sole catalytic center. However, a growing body of evidence has unequivocally established that the 4'-aminopyrimidine (AP) ring is not a mere structural anchor but an active and indispensable participant in the catalytic cycle. This technical guide delves into the multifaceted role of the pyrimidine (B1678525) ring in Thiamin diphosphate (ThDP) catalysis, providing a comprehensive overview of its functions, the experimental evidence supporting these roles, and the methodologies used to investigate them. We explore its critical contributions to acid-base catalysis, proton transfer, and the stabilization of key reaction intermediates through the dynamic interplay of its different ionization and tautomeric states. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the pyrimidine ring's significance, paving the way for new avenues in enzyme mechanism elucidation and inhibitor design.

Introduction: Beyond a Simple Anchor

This compound (ThDP) is a coenzyme essential for central metabolic pathways, including carbohydrate and amino acid metabolism.[1] Enzymes dependent on ThDP catalyze a diverse range of reactions, such as decarboxylations, carboligations, and transketolase reactions.[2] The classical mechanism of ThDP catalysis, first proposed by Breslow, focuses on the acidic C2-proton of the thiazolium ring, which upon deprotonation forms a reactive ylide/carbene nucleophile.[3] This ylide is central to the covalent catalysis mechanism employed by all ThDP-dependent enzymes.

For many years, the pyrimidine ring was relegated to a passive role, primarily serving to anchor the coenzyme to the apoenzyme.[4] However, pioneering work by Schellenberger and colleagues using ThDP analogs with modified pyrimidine rings provided the first compelling evidence for its catalytic involvement. Their studies revealed that modifications to the N1' atom and the 4'-amino group dramatically reduced or abolished enzymatic activity, suggesting a direct role in catalysis.

Subsequent structural and mechanistic studies have solidified the pyrimidine ring's status as a key player in the catalytic machinery. High-resolution crystal structures of various ThDP-dependent enzymes have consistently shown a highly conserved glutamate (B1630785) residue in close proximity to the N1' atom of the pyrimidine ring. This interaction is now understood to be crucial for modulating the electronic properties of the pyrimidine ring and facilitating its catalytic functions.

This guide will explore the specific roles of the pyrimidine ring, the quantitative data that underpins our understanding, the experimental techniques used to probe its function, and the implications for future research and drug development.

The Catalytic Functions of the Pyrimidine Ring

The pyrimidine ring of ThDP participates directly in catalysis through several interconnected mechanisms:

-

Acid-Base Catalysis and Proton Abstraction: The 4'-aminopyrimidine ring, in its various forms, acts as a general base to abstract the C2-proton from the thiazolium ring, generating the catalytically essential ylide. This intramolecular proton transfer is a key feature that distinguishes ThDP from other coenzymes.

-

Modulation of Tautomeric and Ionization States: The pyrimidine ring can exist in three main forms during the catalytic cycle: the 4'-aminopyrimidine (AP) form, the N1'-protonated 4'-aminopyrimidinium (APH+) form, and the rare but highly reactive 1',4'-iminopyrimidine (IP) tautomer.[5] The equilibrium between these forms is crucial for catalysis, and the enzyme environment, particularly the conserved glutamate residue, plays a key role in stabilizing these different states.

-

Proton Relay and Shuttle: The pyrimidine ring acts as a proton shuttle, transferring protons between the enzyme, the substrate, and the thiazolium ring at different stages of the reaction. This function is essential for the protonation and deprotonation steps that accompany the formation and breakdown of reaction intermediates.[2]

-

Stabilization of Intermediates: The electronic properties of the pyrimidine ring, influenced by its protonation and tautomeric state, contribute to the stabilization of the various covalent intermediates formed during catalysis.[5]

The interconversion between the different forms of the pyrimidine ring is a highly regulated process. The conserved glutamate residue, by interacting with the N1' atom, elevates the pKa of the pyrimidine ring, making it a more effective base for proton abstraction. This fine-tuning of the pyrimidine ring's basicity is a testament to the elegant catalytic strategy employed by ThDP-dependent enzymes.

Quantitative Data on Pyrimidine Ring Function

The catalytic importance of the pyrimidine ring and its interaction with the conserved glutamate residue is underscored by quantitative data from kinetic studies on site-directed mutants and pKa measurements of the enzyme-bound cofactor.

Table 1: pKa Values of the 4'-Aminopyrimidine (APH+) Ring in ThDP and ThDP-dependent Enzymes

| Enzyme/Molecule | pKa of APH+ | Reference |

| ThDP in water | 4.85 | |

| Pyruvate (B1213749) Dehydrogenase (E1h) | 5.6 | |

| Pyruvate Oxidase (POX) | 6.0 | |

| Benzaldehyde Lyase (BAL) | 7.42 | |

| Yeast Pyruvate Decarboxylase (YPDC) | 6.5 |

This table illustrates the significant increase in the pKa of the aminopyrimidine ring upon binding to the enzyme, highlighting the role of the protein environment in enhancing its basicity.

Table 2: Kinetic Parameters of Wild-Type and Mutant ThDP-dependent Enzymes Targeting the Conserved Glutamate

| Enzyme | Mutant | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | % Activity | Reference |

| Zymomonas mobilis Pyruvate Decarboxylase (WT) | - | 100 | 0.35 | 2.86 x 10⁵ | 100 | |

| Zymomonas mobilis Pyruvate Decarboxylase | E50Q | 0.5 | 0.45 | 1.11 x 10³ | 0.5 | |

| Yeast Pyruvate Decarboxylase (WT) | - | 70 | 2.5 | 2.8 x 10⁴ | 100 | |

| Yeast Pyruvate Decarboxylase | E477Q | 0.0018 | 1.9 | 0.95 | <0.01 |

This table demonstrates the dramatic decrease in catalytic efficiency upon mutation of the conserved glutamate residue that interacts with the pyrimidine ring, providing strong evidence for its crucial role in catalysis.

Experimental Protocols for Studying the Pyrimidine Ring's Role

A variety of sophisticated experimental techniques are employed to elucidate the intricate role of the pyrimidine ring in ThDP catalysis.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful tool for monitoring the different tautomeric and ionization states of the enzyme-bound ThDP in real-time. The distinct chiral environments of the AP, APH+, and IP forms give rise to unique CD signals, allowing for their identification and quantification during the catalytic cycle.

Protocol for Steady-State CD Spectroscopy:

-

Sample Preparation: Prepare solutions of the ThDP-dependent enzyme in a suitable buffer (e.g., potassium phosphate (B84403) buffer) at a concentration of 10-50 µM. The buffer should be chosen to be transparent in the near-UV region (300-400 nm).

-

Cofactor Reconstitution: If starting with the apoenzyme, incubate with a molar excess of ThDP and MgCl₂ for at least 30 minutes at room temperature to ensure complete reconstitution.

-

Spectrometer Setup: Set up the CD spectrometer to scan in the near-UV range (typically 300-400 nm). Use a quartz cuvette with a path length of 1 cm.

-

Baseline Correction: Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

-

Data Acquisition: Record the CD spectrum of the holoenzyme at the desired pH. For pH titration experiments, adjust the pH of the sample with small aliquots of acid or base and record a spectrum at each pH value.

-

Data Analysis: The appearance of a negative CD band around 320-330 nm is characteristic of the AP form, while a positive band around 300-310 nm is indicative of the IP tautomer. The disappearance of these signals upon lowering the pH can be used to determine the pKa of the APH+ form.

Time-Resolved CD Spectroscopy: For studying the kinetics of intermediate formation, a stopped-flow CD instrument is used. The enzyme and substrate are rapidly mixed, and the change in the CD signal at a specific wavelength is monitored over time. This allows for the determination of rate constants for individual steps in the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the structure and environment of the ThDP coenzyme within the enzyme's active site. Isotopic labeling of the pyrimidine ring (e.g., with ¹⁵N) allows for the direct observation of its protonation state and interactions with the protein.

Protocol for ¹⁵N HSQC NMR of [¹⁵N-4'-amino]-ThDP-reconstituted Enzyme:

-

Isotope Labeling: Synthesize or obtain [¹⁵N-4'-amino]-ThDP.

-

Enzyme Preparation: Prepare a concentrated solution (0.5-1 mM) of the apoenzyme in a suitable NMR buffer (e.g., deuterated phosphate buffer).

-

Reconstitution: Reconstitute the apoenzyme with the ¹⁵N-labeled ThDP and MgCl₂.

-

NMR Data Acquisition: Acquire a series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra at different pH values.

-

Data Analysis: The chemical shifts of the ¹⁵N-4'-amino group are sensitive to the protonation state of the pyrimidine ring. By plotting the change in chemical shift as a function of pH, a titration curve can be generated to determine the pKa of the APH+ form.

Site-Directed Mutagenesis and Kinetic Analysis

Site-directed mutagenesis is used to replace specific amino acid residues, such as the conserved glutamate that interacts with the pyrimidine ring, to probe their functional importance. The kinetic parameters (kcat and Km) of the mutant enzymes are then determined and compared to the wild-type enzyme.

Protocol for Site-Directed Mutagenesis (based on QuikChange™ method):

-

Primer Design: Design mutagenic primers containing the desired mutation.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template.

-

Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Sequence Verification: Sequence the plasmid DNA from selected colonies to confirm the desired mutation.

Protocol for Steady-State Kinetic Assay (Example: Pyruvate Decarboxylase):

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., MES buffer, pH 6.2), NADH, alcohol dehydrogenase (coupling enzyme), and varying concentrations of the substrate (pyruvate).

-

Enzyme Addition: Initiate the reaction by adding a small amount of the purified wild-type or mutant pyruvate decarboxylase.

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to obtain the kinetic parameters kcat and Km.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of ThDP-dependent enzymes, revealing the precise interactions between the pyrimidine ring, the conserved glutamate, and other active site residues. Co-crystallization with substrate analogs or trapping of reaction intermediates can provide snapshots of the enzyme at different stages of the catalytic cycle.

General Protocol for Protein Crystallization:

-

Protein Purification: Purify the ThDP-dependent enzyme to homogeneity.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting crystals.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods, followed by refinement of the atomic model.

Visualizing the Role of the Pyrimidine Ring

Graphical representations are invaluable for understanding the complex catalytic cycle and experimental workflows.

ThDP Catalytic Cycle Highlighting the Pyrimidine Ring's Role

Caption: The catalytic cycle of a ThDP-dependent enzyme, emphasizing the transitions of the pyrimidine ring.

Experimental Workflow for Characterizing a ThDP-dependent Enzyme Mutant

Caption: A typical experimental workflow for investigating the role of a specific amino acid residue in a ThDP-dependent enzyme.

Implications for Drug Development

The critical role of the pyrimidine ring and its interaction with the conserved glutamate residue presents a promising target for the design of novel enzyme inhibitors. Traditional ThDP analog inhibitors have primarily focused on modifying the thiazolium ring. However, a deeper understanding of the pyrimidine ring's function opens up new possibilities for developing inhibitors that specifically disrupt its catalytic activities.

For instance, molecules that bind to the pyrimidine binding pocket and prevent the necessary conformational changes or proton transfers could act as potent and selective inhibitors. Such compounds could have applications as antibiotics, herbicides, or therapeutic agents for diseases involving aberrant ThDP-dependent enzyme activity.

Conclusion

The 4'-aminopyrimidine ring of this compound is far from being a passive bystander in catalysis. It is an active and essential component of the catalytic machinery, participating in proton abstraction, modulating the electronic properties of the coenzyme, and facilitating the intricate dance of proton transfers that define the catalytic cycle. The synergistic interplay between the pyrimidine ring, the thiazolium ring, and the enzyme's active site residues exemplifies the elegance and efficiency of enzymatic catalysis.

Future research will undoubtedly continue to unravel the finer details of the pyrimidine ring's role, employing advanced techniques such as time-resolved crystallography and computational modeling. A comprehensive understanding of this "unsung hero" of ThDP catalysis will not only deepen our fundamental knowledge of enzyme mechanisms but also provide a solid foundation for the development of novel therapeutic and biotechnological applications.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Circular Dichroism to Study Protein Interactions-丁香实验 [biomart.cn]

- 3. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]

Structural Analysis of the Thiamin Diphosphate Binding Motif: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamin diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, is an essential cofactor for a diverse family of enzymes that catalyze fundamental reactions in carbohydrate and amino acid metabolism. These enzymes play critical roles in cellular function, and their dysregulation is implicated in various diseases, making them attractive targets for drug development. A thorough understanding of the structural features governing ThDP binding and catalysis is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the ThDP binding motif, summarizing key structural and quantitative data, detailing relevant experimental protocols, and visualizing the catalytic pathway.

The Thiamin Diphosphate Binding Fold

ThDP-dependent enzymes, despite their functional diversity, share a conserved structural fold for cofactor binding. This fold is characterized by the presence of two principal domains: the pyrophosphate (PP) domain and the pyrimidine (B1678525) (PYR) domain. The ThDP molecule binds at the interface of these two domains, often contributed by different subunits of a multimeric enzyme complex.

The core of the ThDP-binding fold consists of a three-layered α/β/α structure with a central parallel β-sheet of six strands arranged in a 213465 topology. This architecture creates a specific cleft that accommodates the ThDP cofactor in a characteristic "V-conformation." This conformation is crucial for catalysis as it brings the N4' atom of the aminopyrimidine ring in close proximity to the C2 atom of the thiazolium ring, facilitating the deprotonation of C2 to form the reactive ylide.

Key Conserved Residues and Interactions

The specific and tight binding of ThDP is mediated by a network of conserved amino acid residues within the binding motif.

-

The GDG...N Motif: A highly conserved glycine-rich loop, often with the sequence GDGX₂₄₋₂₇N, is a hallmark of the PP domain. The backbone amides of the glycine (B1666218) residues form hydrogen bonds with the pyrophosphate moiety of ThDP. The negatively charged aspartate residue coordinates a divalent metal ion, typically Mg²⁺, which in turn bridges the pyrophosphate group to the enzyme, further stabilizing the interaction.

-

The Catalytic Glutamate (B1630785): A strictly conserved glutamate residue in the PYR domain is essential for catalysis. It forms a critical hydrogen bond with the N1' atom of the aminopyrimidine ring of ThDP. This interaction is thought to be crucial for activating the cofactor by promoting the formation of the 1',4'-iminopyrimidine tautomer, which facilitates the deprotonation of the C2 atom of the thiazolium ring.

-

Hydrophobic Interactions: The thiazolium ring of ThDP is typically nestled in a hydrophobic pocket, which helps to properly orient the ring for catalysis and shield it from the solvent.

Quantitative Analysis of ThDP Binding

| Enzyme | Organism | Kₘ for ThDP (µM) | Kᵢ for ThDP mimic (µM) | Reference |

| Pyruvate Dehydrogenase Complex E1 (PDHc E1) | Human | - | 1.5 (for a ThDP mimic) | |

| Pyruvate Decarboxylase (PDC) | Zymomonas mobilis | - | - | |

| Transketolase (TKT) | Saccharomyces cerevisiae | 1.5 | - | |

| Benzoylformate Decarboxylase (BFD) | Pseudomonas putida | - | - |

Note: Kₘ and Kᵢ values can vary depending on the experimental conditions (pH, temperature, buffer composition). The Kᵢ value presented is for a competitive inhibitor mimicking ThDP.

Structural Parameters of the ThDP Binding Motif

The precise geometry of the ThDP binding pocket is essential for its function. While specific bond lengths and angles can vary slightly between different enzymes, a representative set of structural parameters is provided below. These values are derived from high-resolution crystal structures of ThDP-dependent enzymes.

| Interaction | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| H-bond: Glu to N1' of Pyrimidine | Glu (OE1/OE2) | ThDP (N1') | 2.6 - 3.0 | - |

| Coordination: Asp to Mg²⁺ | Asp (OD1/OD2) | Mg²⁺ | 2.0 - 2.2 | - |